Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate
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Overview
Description
Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenyl group, a chlorosulfonyl group, a hydroxyl group, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate typically involves the reaction of 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoic acid with phenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the chlorosulfonyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide and sulfonate derivatives.
Scientific Research Applications
Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes and proteins, thereby exerting its biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.
Phenyl 3-(chlorosulfonyl)-2-hydroxybenzoate: Lacks the nitro group, resulting in different reactivity and applications.
Phenyl 3-(chlorosulfonyl)-2-nitrobenzoate:
Uniqueness
Phenyl 3-(chlorosulfonyl)-2-hydroxy-5-nitrobenzoate is unique due to the presence of both the hydroxyl and nitro groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62547-08-4 |
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Molecular Formula |
C13H8ClNO7S |
Molecular Weight |
357.72 g/mol |
IUPAC Name |
phenyl 3-chlorosulfonyl-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO7S/c14-23(20,21)11-7-8(15(18)19)6-10(12(11)16)13(17)22-9-4-2-1-3-5-9/h1-7,16H |
InChI Key |
OSIFOJQFCMHHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)Cl)O |
Origin of Product |
United States |
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